molecular formula C16H18N2O3 B2987001 N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097866-75-4

N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide

Cat. No.: B2987001
CAS No.: 2097866-75-4
M. Wt: 286.331
InChI Key: RDYPFJBOGUXHDY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of amuvatinib and has shown efficacy in various biological assays, particularly in the context of cancer research .

Mechanism of Action

Target of Action

The compound, also known as N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These proteins are tyrosine kinases that play crucial roles in cellular processes such as growth, differentiation, and survival .

Mode of Action

The compound interacts with its targets by binding to the ATP-binding site of these tyrosine kinases, thereby inhibiting their activity . This results in the suppression of the downstream signaling pathways that are activated by these kinases . Additionally, the compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .

Biochemical Pathways

The inhibition of the aforementioned tyrosine kinases disrupts several biochemical pathways. For instance, the inhibition of c-MET disrupts the HGF/c-MET signaling pathway, which is often overactivated in various types of cancers . Similarly, the inhibition of c-KIT disrupts the SCF/c-KIT signaling pathway, which plays a crucial role in the survival and proliferation of certain cancer cells .

Pharmacokinetics

It is known to be orally available . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on its bioavailability, need further investigation .

Result of Action

The inhibition of the compound’s targets and the subsequent disruption of their downstream signaling pathways result in the suppression of the growth, survival, and proliferation of cancer cells . By inhibiting Rad51, the compound also impairs the ability of cancer cells to repair their DNA, thereby enhancing their sensitivity to DNA-damaging agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzodioxole compounds under specific conditions. For instance, the synthesis might involve the use of thionyl chloride (SOCl2) to activate carboxylic acids, followed by the addition of amines to form the desired amide .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide stands out due to its specific efficacy under glucose starvation conditions, making it a promising candidate for targeting tumors with metabolic vulnerabilities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(18-7-5-12(6-8-18)11-1-2-11)17-13-3-4-14-15(9-13)21-10-20-14/h3-4,9H,1-2,5-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYPFJBOGUXHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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